Galeterone

Overview

Description

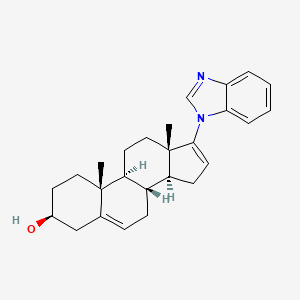

Galeterone (3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene) is a multifunctional steroidal agent developed for the treatment of castration-resistant prostate cancer (CRPC). It exhibits a tri-modal mechanism of action:

Inhibition of CYP17A1, a key enzyme in androgen biosynthesis, by selectively blocking the 17,20-lyase activity (sparing 17α-hydroxylase), thereby reducing intratumoral androgen synthesis .

Antagonism of the androgen receptor (AR), preventing ligand binding and downstream transcriptional activity .

Degradation of AR and AR splice variants (e.g., T878A mutant AR and AR-V7) via proteasomal pathways, a unique feature absent in other AR-targeting agents like abiraterone and enzalutamide .

Phase II trials (ARMOR2) demonstrated promising PSA50 response rates (75% in treatment-naïve CRPC patients), but its phase III ARMOR3-SV trial failed to show superiority over enzalutamide in AR-V7-positive patients, leading to halted development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TOK-001 involves the modification of steroidal structures to incorporate a benzimidazole moiety. The key steps include:

Hydroxylation: Introduction of a hydroxyl group at the 3-position of the steroidal backbone.

Benzimidazole Formation: Cyclization reaction to form the benzimidazole ring at the 17-position.

Purification: The final product is purified using chromatographic techniques to achieve high purity

Industrial Production Methods: Industrial production of TOK-001 follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch Reactions: Conducting reactions in large reactors to produce significant quantities.

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: TOK-001 undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds in the steroidal backbone.

Substitution: Introduction of various functional groups at specific positions

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide

Major Products: The major products formed from these reactions include various steroidal derivatives with modified functional groups, which can be further utilized for therapeutic applications .

Scientific Research Applications

Galeterone is a selective, multitargeted agent that has been investigated for its applications in disrupting androgen signaling in prostate cancer treatment . It functions through several mechanisms, including CYP17 inhibition, androgen receptor (AR) antagonism, and reduction of AR expression in prostate cancer cells by increasing AR protein degradation .

Scientific Research Applications

Prostate Cancer Treatment: this compound has been studied for the treatment of castration-resistant prostate cancer (CRPC) .

- Clinical Trial Results: In ARMOR1, 49.0% of patients achieved a ≥30% decline in prostate-specific antigen (PSA; PSA30), and 22.4% demonstrated a ≥50% PSA decline (PSA50) across all doses. In ARMOR2 part 1, PSA30 was 64.0%, and PSA50 was 48.0% across all doses .

- Dose Optimization: A dose of 2,550 mg/day of this compound tablets was identified for further study due to its efficacy and safety profile . In the 2,550-mg dose cohort, PSA30 was 72.7%, and PSA50 was 54.5% .

- Mechanism of Action: this compound not only inhibits CYP17 and acts as an AR antagonist but also reduces AR expression by promoting AR protein degradation . It has shown activity against AR point mutations like T878A and, in preliminary findings, against cells expressing the AR point mutation F876L .

- Preclinical Studies: In vitro and in vivo data indicate that this compound treatment significantly reduces both full-length AR and AR-V7 splice variant levels in prostate cancer models .

- Comparison with Other Treatments: Xenograft data suggest that this compound may be more efficacious than either casodex or castration in reducing LAPC-4 tumor xenografts .

Pancreatic Cancer Treatment: Research has also explored this compound's role in pancreatic cancer, though results indicate limited clinical activity as a single agent in heavily pre-treated patients .

- Combination Therapy: Studies suggest that combining AR-42, a histone deacetylase (HDAC) inhibitor, with gemcitabine may increase survival compared to either agent alone in transgenic mice .

- AR-42 in Pancreatic Cancer Cells: AR-42 has shown to inhibit pancreatic cancer cell proliferation by causing G2/M cell cycle arrest and inducing apoptosis via caspase-3-dependent and caspase-3-independent pathways . It also reduces cancer cell aggressiveness and suppresses pancreatic cancer tumors in vivo .

Data Tables

| Trial | Dose | PSA30 | PSA50 |

|---|---|---|---|

| ARMOR1 | Increasing doses (650-2,600 mg) | 49.0% | 22.4% |

| ARMOR2 | Increasing doses (1,700-3,400 mg) | 64.0% | 48.0% |

| ARMOR2 | 2,550-mg dose cohort | 72.7% | 54.5% |

Case Studies

Mechanism of Action

Comparison with Similar Compounds

Galeterone vs. Abiraterone

- Mechanistic Distinction: this compound’s selective 17,20-lyase inhibition avoids progesterone/pregnenolone accumulation, eliminating corticosteroid co-administration needs .

- Cross-Resistance : Post-galeterone treatment, abiraterone retains a 57% PSA50 response rate, suggesting incomplete cross-resistance due to this compound’s AR degradation effects .

This compound vs. Enzalutamide

- AR-V7 Targeting: Preclinical data suggest this compound degrades AR-V7, a splice variant resistant to abiraterone/enzalutamide.

- Chromatin Binding : Unlike bicalutamide, this compound and enzalutamide both prevent AR-chromatin interaction, enhancing transcriptional suppression .

This compound vs. Next-Generation Agents

Orteronel

- Unlike this compound, lacks AR degradation activity .

Niclosamide

- AR-V7 degrader with low bioavailability. This compound’s multifunctional profile offers broader AR suppression but faces metabolic challenges .

VNPP414/VNPP433-3β

- This compound analogs designed to improve metabolic stability and AR degradation efficacy. Preclinical studies show enhanced potency .

Metabolic and Structural Considerations

- Metabolism : this compound is metabolized by 3βHSD to Δ4-galeterone (retains activity) and further by 5α-reductase to inactive metabolites, limiting therapeutic durability . Co-administration with 5α-reductase inhibitors (e.g., dutasteride) could preserve efficacy, though untested clinically .

- Structural Advantage : The benzimidazole group at C17 enhances CYP17A1 binding and induces conformational changes in mutant AR, promoting degradation .

Biological Activity

Galeterone, also known as TOK-001 or VN/124-1, is a novel compound primarily studied for its therapeutic potential in castration-resistant prostate cancer (CRPC). It exhibits a multifaceted mechanism of action, functioning as a CYP17A1 inhibitor, an androgen receptor (AR) antagonist, and an AR degrader. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and relevant case studies.

This compound's biological activity is characterized by three primary mechanisms:

- CYP17A1 Inhibition : this compound inhibits the enzyme CYP17A1, which is crucial for androgen biosynthesis. This inhibition reduces the production of androgens that fuel prostate cancer growth.

- Androgen Receptor Antagonism : It acts as a selective antagonist of the androgen receptor, blocking its activity and preventing androgen-induced signaling pathways that promote tumor growth.

- Androgen Receptor Degradation : this compound enhances the degradation of the androgen receptor, particularly targeting full-length AR and splice variants like AR-V7. This degradation is mediated through increased ubiquitination processes involving Mdm2/CHIP pathways .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Description |

|---|---|

| CYP17A1 Inhibition | Reduces androgen production by blocking steroidogenesis. |

| Androgen Receptor Antagonism | Prevents AR activation by competing with natural ligands. |

| Androgen Receptor Degradation | Promotes proteasomal degradation of AR, reducing its levels in cancer cells. |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on prostate cancer cell lines such as LNCaP and CWR22Rv1. The compound has been shown to inhibit cell growth with an IC50 value of approximately 2.9 μM in CRPC models . Additionally, it has been reported to effectively block the conversion of pregnenolone to DHEA in HEK-293 cells expressing CYP17A1, albeit with lower potency compared to other inhibitors like abiraterone .

In Vivo Studies

Preclinical in vivo studies using xenograft models have confirmed this compound's efficacy in reducing tumor growth. For instance, treatment with this compound resulted in significant decreases in both full-length AR and AR-V7 levels in tumor tissues . These findings underscore this compound's potential as a therapeutic agent against advanced prostate cancer.

Table 2: In Vitro and In Vivo Efficacy Data

| Study Type | Cell Line/Model | Treatment Concentration | IC50/Effect |

|---|---|---|---|

| In Vitro | LNCaP | 2.9 μM | Growth inhibition |

| In Vivo | CRPC Xenograft | Varies | Tumor size reduction |

| In Vitro | HEK-293 (CYP17A1) | 10 nM | Blocked DHEA production |

Clinical Applications

This compound was evaluated in clinical trials for its effectiveness in treating CRPC. A notable study highlighted its ability to reduce AR expression and improve patient outcomes compared to traditional therapies . However, challenges related to trial outcomes have been noted, including issues with drug formulation and patient selection criteria.

Comparative Studies

Comparative studies between this compound and other androgen signaling inhibitors like abiraterone and enzalutamide reveal that while this compound has a unique mechanism involving AR degradation, it may not always surpass the efficacy of these established treatments . Nonetheless, its distinct action on both full-length AR and splice variants presents a compelling case for further exploration.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of galeterone in prostate cancer treatment, and how do they differ from other androgen receptor (AR)-targeting agents?

this compound exhibits a tri-modal mechanism: (1) selective inhibition of CYP17A1’s C17,20-lyase activity (blocking androgen synthesis), (2) AR antagonism (preventing ligand binding), and (3) AR degradation via proteasomal pathways. Unlike abiraterone (which inhibits both CYP17 hydroxylase and lyase, causing mineralocorticoid excess) or enzalutamide (a pure AR antagonist), this compound’s lyase selectivity avoids mineralocorticoid-related adverse effects . Preclinical models demonstrate its ability to degrade AR splice variants (e.g., AR-V7) by targeting full-length AR/AR-V7 heterodimers .

Q. How does this compound’s CYP17 inhibition profile compare to other CYP17 inhibitors like abiraterone or orteronel?

this compound selectively inhibits CYP17’s C17,20-lyase activity (IC50 = 300 nM) without significant hydroxylase inhibition, minimizing progesterone/pregnenolone accumulation and secondary mineralocorticoid excess. In contrast, abiraterone inhibits both hydroxylase and lyase, leading to hypertension and hypokalemia requiring corticosteroid co-administration. Orteronel and ketoconazole are less potent lyase inhibitors and lack AR-targeting effects .

Q. What were the key findings from early-phase clinical trials (ARMOR1 and ARMOR2) regarding this compound’s safety and efficacy?

In ARMOR1 (Phase I), this compound (650–2600 mg/day) showed no dose-limiting toxicities, with grade 1/2 adverse events (fatigue, transient liver enzyme elevations) in 88% of patients. PSA reductions ≥30% and ≥50% occurred in 49% and 22% of patients, respectively . ARMOR2 (Phase II) reported PSA reductions ≥50% in 70% of treatment-naïve CRPC patients and 27% in abiraterone-refractory patients, supporting its activity across diverse CRPC subtypes .

Advanced Research Questions

Q. How does this compound target AR-V7 splice variants, and what methodological approaches validate this mechanism?

this compound induces degradation of AR-V7 by disrupting its interaction with full-length AR, as shown in LNCaP and CWR22Rv1 cell lines. Chromatin immunoprecipitation (ChIP) assays confirmed reduced AR-V7 chromatin binding, while xenograft models demonstrated tumor regression correlating with AR/AR-V7 protein loss . Clinical validation comes from ARMOR3-SV (Phase III), which stratified mCRPC patients by AR-V7 status, though the trial was halted due to futility .

Q. What experimental designs are recommended to evaluate this compound’s synergy with mTOR or kinase inhibitors in preclinical models?

Co-administration studies in CRPC xenografts (e.g., LAPC-4) using this compound with everolimus (mTOR inhibitor) or gefitinib (EGFR inhibitor) showed enhanced growth suppression vs. monotherapy. Mechanistic synergy is assessed via:

- Transcriptomic profiling : RNA-seq to identify pathways modulated by combination therapy (e.g., PI3K/AKT, MAPK).

- Protein degradation assays : Immunoblotting for AR, AR-V7, and downstream targets (e.g., PSA).

- In vivo efficacy metrics : Tumor volume, PSA kinetics, and survival analysis .

Q. How can researchers address contradictions in this compound’s clinical efficacy between Phase II (ARMOR2) and Phase III (ARMOR3-SV) trials?

ARMOR2 reported robust PSA responses, while ARMOR3-SV failed to meet primary endpoints. Potential factors include:

- Patient stratification : ARMOR3-SV enrolled AR-V7-positive patients, a more refractory population.

- Trial design : ARMOR2 lacked a control arm, whereas ARMOR3-SV compared this compound to enzalutamide.

- Biomarker dynamics : Post hoc analysis of AR-V7 heterogeneity (e.g., CTC enrichment methods) and co-expression of full-length AR may clarify resistance mechanisms .

Q. What methodologies are used to assess this compound’s impact on deubiquitinating enzymes (USP12/USP46) and downstream pathways?

- Co-immunoprecipitation (Co-IP) : Validate this compound’s binding to USP12/USP46 in prostate cancer cells.

- Functional assays : Measure ubiquitination levels of AR and AR-V7 after this compound treatment.

- Pathway analysis : RNA-seq and KEGG enrichment (e.g., p53 signaling, DNA repair) to identify USP12/USP46-dependent vs. independent effects .

Q. How should researchers design studies to evaluate this compound’s efficacy in re-sensitizing CRPC patients to abiraterone or enzalutamide?

- Sequential therapy models : Treat patient-derived xenografts (PDXs) with enzalutamide → this compound → enzalutamide to assess PSA/AR-V7 dynamics.

- Liquid biopsy analysis : Monitor AR-V7 in circulating tumor cells (CTCs) pre/post-galeterone.

- Transcriptomic profiling : Compare gene signatures (e.g., AR splice variants, glucocorticoid receptor) in responders vs. non-responders .

Q. Methodological Considerations

- Biomarker-driven trials : Use CTC-based AR-V7 assays (e.g., Johns Hopkins’ modified AdnaTest) for patient stratification .

- Dosing optimization : Pharmacokinetic studies in murine models suggest twice-daily dosing (t½ = 40 min) to maintain therapeutic levels .

- Data contradiction resolution : Apply multivariate regression to distinguish drug-specific effects from confounding variables (e.g., prior therapies, AR heterogeneity) .

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKTGFSEFKSQG-PAASFTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025602 | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-85-2 | |

| Record name | Galeterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galeterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galeterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALETERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.